Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester
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Overview
Description
Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester is a complex organic compound that features a benzoic acid core with a triazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester typically involves multiple steps. One common method starts with the preparation of 4-hydrazinobenzoic acid, which is then reacted with dialkyl-N-cyanoimido (dithio)carbonate to form the triazole ring . The resulting intermediate is further reacted with 4-pyridinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester involves its interaction with specific molecular targets. The triazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole and benzoic acid moieties but lacks the pyridine group.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but without the ester group.
Uniqueness
The unique combination of the triazole, pyridine, and benzoic acid moieties in Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester provides distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N5O3 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
methyl 4-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)11-2-4-13(5-3-11)20-15(22)12-6-7-17-14(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
InChI Key |
XKLCMOLDFURSLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)N3C=NN=C3 |
Origin of Product |
United States |
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